Ethyl chloroformate

Catalog No.
S581143
CAS No.
541-41-3
M.F
C3H5ClO2
ClCOOC2H5
C3H5ClO2
M. Wt
108.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl chloroformate

CAS Number

541-41-3

Product Name

Ethyl chloroformate

IUPAC Name

ethyl carbonochloridate

Molecular Formula

C3H5ClO2
ClCOOC2H5
C3H5ClO2

Molecular Weight

108.52 g/mol

InChI

InChI=1S/C3H5ClO2/c1-2-6-3(4)5/h2H2,1H3

InChI Key

RIFGWPKJUGCATF-UHFFFAOYSA-N

SMILES

CCOC(=O)Cl

Solubility

PRACTICALLY INSOL & GRADUALLY DECOMP IN WATER
MISCIBLE WITH ALC, BENZENE, CHLOROFORM, ETHER
Solubility in water: reaction

Synonyms

Carbonochloridic Acid Ethyl Ester; Cathyl Chloride; Chloroformic Acid Ethyl Ester; Chloro Ethyl Formate; Chlorocarbonic Acid Ethyl Ester; Chloroformic Acid Ethyl Ester; Ethoxycarbonyl Chloride; Ethyl Carbonochloridate; Ethyl Chloridocarbonate; Ethyl

Canonical SMILES

CCOC(=O)Cl

Derivatization Reagent in Analytical Chemistry

Ethyl chloroformate serves as a crucial derivatization reagent in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) []. This technique aims to identify and quantify various metabolites present in biological samples like urine and tissues.

The derivatization process involves attaching a functional group (ethyl chloroformate in this case) to the target molecule, enhancing its volatility and improving its compatibility with GC-MS analysis []. This allows for more sensitive and accurate detection of diverse metabolites within complex biological matrices.

Research has shown that ethyl chloroformate derivatization exhibits several advantages, including:

  • Broad Applicability: It effectively derivatizes a wide range of polar metabolites, making it suitable for various research applications [, ].
  • Quantitative Analysis: The derivatization process allows for the quantification of metabolites, enabling researchers to measure their relative abundance in samples [].
  • Improved Stability: Derivatization can improve the stability of certain metabolites, facilitating their analysis and storage [].

Organic Synthesis

Beyond derivatization, ethyl chloroformate plays a role in various organic synthesis reactions. It acts as a reagent for:

  • Conversion of Carboxylic Acids to Nitriles: When combined with ammonia and cyanuric chloride, ethyl chloroformate facilitates the conversion of carboxylic acids to nitriles, which are essential building blocks in organic synthesis [].
  • Investigation of Stereochemical Conversions: Researchers can utilize ethyl chloroformate to investigate the stereochemical conversion of chiral molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs), during derivatization reactions, providing valuable insights into their behavior and potential side effects [].

Ethyl chloroformate is an organic compound with the chemical formula ClCOOCH₂CH₃. It is classified as the ethyl ester of chloroformic acid and appears as a colorless, highly toxic, and corrosive liquid. This compound is known for its strong reactivity and is primarily used as a reagent in organic synthesis, particularly for introducing the ethyl carbamate protecting group and for the formation of carboxylic anhydrides .

Due to its hazardous nature, ethyl chloroformate poses significant risks, including severe burns upon contact with skin or eyes, and can be harmful if inhaled or ingested. It is also flammable and reacts vigorously with water, producing toxic gases such as hydrogen chloride and phosgene .

Ethyl chloroformate is a highly toxic and corrosive compound. It poses significant hazards if inhaled, ingested, or comes into contact with skin or eyes [, ].

  • Toxicity: Exposure can cause severe respiratory problems, burns, and even death [, ].
  • Corrosivity: It can cause severe skin and eye damage [, ].
  • Reactivity: May react violently with water and strong bases [].

Safety Precautions:

  • Handle only in a well-ventilated fume hood wearing appropriate personal protective equipment (PPE) including gloves, goggles, and respirator [, ].
  • Store in a tightly sealed container under inert atmosphere and at a low temperature [].
  • Dispose of waste according to proper regulations for hazardous chemicals [, ].

  • Hydrolysis: When exposed to water, ethyl chloroformate decomposes slowly, yielding ethanol, hydrochloric acid, and carbon dioxide. The reaction can be represented as:
    ClCOOCH2CH3+H2OC2H5OH+HCl+CO2\text{ClCOOCH}_2\text{CH}_3+\text{H}_2\text{O}\rightarrow \text{C}_2\text{H}_5\text{OH}+\text{HCl}+\text{CO}_2
  • Reactivity with Amines: Ethyl chloroformate reacts with amines to form carbamates. This reaction is useful in organic synthesis for creating protective groups or intermediates.
  • Formation of Iminium Salts: Ethyl chloroformate can react with dimethylformamide (DMF) to produce iminium salts, which can further decompose into ethyl chloride under certain conditions .

Ethyl chloroformate can be synthesized through several methods:

  • Reaction of Ethanol with Phosgene: The most common method involves reacting ethanol with phosgene under controlled conditions. The reaction proceeds as follows:
    C2H5OH+COCl2ClCOOCH2CH3+HCl\text{C}_2\text{H}_5\text{OH}+\text{COCl}_2\rightarrow \text{ClCOOCH}_2\text{CH}_3+\text{HCl}
  • Alternative Methods: Other methods may include the reaction of chloroformic acid with ethanol in the presence of a catalyst or other activating agents.

Ethyl chloroformate has several applications in various fields:

  • Organic Synthesis: It serves as a reagent for synthesizing carbamates and anhydrides, which are important in pharmaceuticals and agrochemicals.
  • Protecting Group: In organic chemistry, it is used to introduce protective groups for alcohols and amines during multi-step syntheses.
  • Chemical Research: It is utilized in laboratories for research purposes involving the study of reactive intermediates and mechanisms .

Ethyl chloroformate shares similarities with several other compounds, particularly those containing chloroformic acid derivatives or esters. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
Methyl ChloroformateClCOOCH₃Less toxic than ethyl chloroformate; used similarly.
Phenyl ChloroformateClCOOC₆H₅Aromatic compound; used in specific organic syntheses.
Isopropyl ChloroformateClCOOCH(CH₃)₂More sterically hindered; different reactivity profile.

Uniqueness of Ethyl Chloroformate

Ethyl chloroformate's unique properties stem from its balance between reactivity and stability compared to other esters. Its ability to introduce an ethyl group makes it particularly valuable in synthetic organic chemistry applications where specific functionalization is required .

Phosgene-Based Synthesis: Ethanol and Phosgene Reaction Dynamics

The traditional synthesis of ethyl chloroformate involves the direct reaction of ethanol with phosgene (COCl₂), following the reaction equation:

C₂H₅OH + COCl₂ → ClCO₂C₂H₅ + HCl

This reaction proceeds through a nucleophilic substitution mechanism where the alcohol oxygen attacks the carbonyl carbon of phosgene, followed by elimination of hydrogen chloride. The process is highly exothermic, generating substantial heat that must be carefully managed to prevent side reactions and ensure safety.

In laboratory-scale preparations, a common setup involves a flask fitted with a reflux condenser and a tube for controlled introduction of phosgene into absolute ethanol. The reaction parameters must be carefully controlled to optimize yield and purity while managing safety concerns associated with phosgene handling.

For optimized laboratory synthesis, the following reaction conditions have proven effective:

Table 1: Optimized Reaction Parameters for Phosgene-Based Synthesis

ParameterValueEffect on Yield/Purity
Temperature0-10°C (initial), 120°C (optimized)Controls reaction rate and minimizes side reactions
Phosgene:Ethanol Ratio1.1:1 molar ratioEnsures complete conversion
Reaction Time14-20 seconds (continuous), 1-2 hours (batch)Minimizes exposure to reactants
SolventNone or inert (toluene/benzene)Increases heat capacity of reaction mixture
PressureAtmosphericStandard conditions sufficient

A significant challenge in this synthesis route is managing the competing side reactions. In particular, the hydrogen chloride byproduct can react with ethanol to form ethyl chloride, reducing overall yield. Additionally, diethyl carbonate formation can occur when alcohol reacts with the initially formed ethyl chloroformate. These side reactions can be minimized by maintaining excess phosgene and controlling temperature profiles.

Experimentally determined yields demonstrate the efficiency of this approach. Under optimized conditions, yields of 92% based on ethanol and up to 98% based on phosgene have been achieved in continuous processes. This high efficiency makes the phosgene route industrially viable despite the hazardous nature of the reagents.

Alternative Routes: Photo-On-Demand Generation from Chloroform

Recent advances in chloroformate synthesis have led to the development of safer alternatives to direct phosgene handling. One innovative approach is the photo-on-demand generation of phosgene from chloroform, which is subsequently reacted with ethanol to produce ethyl chloroformate.

The photo-on-demand method relies on the oxidative photodecomposition of chloroform under UV irradiation:

CHCl₃ + ½O₂ → COCl₂ + HCl

This generated phosgene immediately reacts with ethanol present in the solution to form ethyl chloroformate:

COCl₂ + C₂H₅OH → ClCO₂C₂H₅ + HCl

The key advantage of this approach is that phosgene is generated and consumed in situ, dramatically reducing handling risks associated with this toxic gas. The reaction mechanism involves the formation of halomethane radicals through photolytic cleavage of C-Cl bonds, initiating a radical chain mechanism.

Table 2: Photo-On-Demand Reaction Parameters and Conditions

ParameterConditionFunction
Light SourceLow-pressure mercury lamp (UV-C)Initiates photodecomposition
Oxygen Flow0.1-0.5 L/minOxidizing agent
Temperature20-25°CControls reaction rate
Base AdditionPyridine or triethylamineNeutralizes HCl byproduct
Reaction SystemClosed system with gas trapsCaptures unreacted phosgene and HCl

A significant finding related to this methodology is that light is not thermodynamically necessary for the oxidation of chloroform to phosgene (the reaction has a large equilibrium constant K = 3.7 × 10⁸⁰ at 25°C), but rather serves a kinetic function by decreasing the activation energy. This insight allows for process optimization by adjusting light intensity to control reaction rates without affecting the thermodynamic favorability of the reaction.

When properly executed, this method can yield chloroformates with practical yields exceeding 85%. The procedure is particularly valuable for laboratory-scale synthesis where the handling of gaseous phosgene presents significant challenges.

The photo-on-demand approach also enables one-pot synthetic strategies. After the initial formation of ethyl chloroformate, subsequent addition of alcohols or amines to the reaction mixture results in the synthesis of carbonates or carbamates, respectively, without isolation of the chloroformate intermediate.

Industrial-Scale Production: Catalytic Systems and Yield Optimization

Industrial production of ethyl chloroformate requires methods that prioritize safety, efficiency, and cost-effectiveness while maintaining high product quality. Several approaches have been developed to address these requirements.

Continuous Flow Production

Continuous flow processing represents a significant advancement in ethyl chloroformate production technology. In these systems, ethanol and phosgene are concurrently passed through a reactor designed to atomize the alcohol into a fog-like state, maximizing surface area for reaction.

Table 3: Continuous Flow Production Parameters and Performance Metrics

ParameterValuePerformance Impact
Throughput Time13-16 secondsMinimizes exposure to phosgene
Reactor Temperature60-120°CControls reaction kinetics
Phosgene:Ethanol Ratio1.1:0.5 (mass ratio)Optimizes conversion efficiency
Reactor DesignAtomizing nozzle, isothermic conditionsEnsures uniform reaction conditions
Annual Production Capacity1,000-10,000 metric tonsEconomies of scale
Process Yield92-98%High efficiency

A key innovation in continuous flow systems is the creation of isothermic reaction conditions throughout the reaction zone. This eliminates temperature gradients that can lead to inconsistent product quality and side reactions. The heat generated during the exothermic reaction can be utilized to maintain optimal reaction temperature or recovered for other processes.

The process offers several advantages over batch production, including:

  • Reduced phosgene inventory at any given time (improved safety)
  • Precise control over reaction parameters
  • Higher space-time yields
  • Lower energy consumption per unit of product
  • Improved product consistency

Triphosgene as an Alternative Reagent

Triphosgene (bis(trichloromethyl)carbonate) has emerged as a solid, easier-to-handle alternative to gaseous phosgene for industrial production of ethyl chloroformate. This crystalline solid decomposes thermally to generate three molecules of phosgene:

OC(OCCl₃)₂ ⇌ 3 COCl₂

The reaction of triphosgene with ethanol proceeds similarly to that with phosgene but offers improved safety and handling characteristics. Typically, the reaction is conducted in the presence of a base such as pyridine to neutralize the hydrogen chloride byproduct.

Table 4: Comparison of Phosgene vs. Triphosgene in Ethyl Chloroformate Production

FeaturePhosgeneTriphosgene
Physical StateGasCrystalline solid
Storage StabilityLimited, requires specialized equipmentStable up to 200°C
Handling RiskVery highModerate
Phosgene Equivalence1:11:3 (one molecule yields 3 phosgene)
Reaction ConditionsOften requires coolingRoom temperature to mild heating
Cost FactorLower raw material cost, higher handling costHigher raw material cost, lower handling cost
Scale ApplicabilityIndustrial scaleLaboratory to medium-scale industrial

Recent innovations in triphosgene-based synthesis have focused on developing continuous flow methods for this reagent as well. These approaches combine the safety advantages of triphosgene with the efficiency benefits of continuous processing.

Recent Innovations in Catalytic Systems

Catalytic systems have been explored to enhance the efficiency and selectivity of ethyl chloroformate production. Research has identified several catalysts that accelerate the reaction between ethanol and phosgene or its substitutes:

  • Pyridine and tertiary amines not only serve as bases to capture HCl but also catalyze the chloroformylation reaction
  • N,N-dimethylformamide (DMF) in catalytic amounts accelerates the reaction between triphosgene and alcohols
  • Metal chlorides, particularly zinc and aluminum chlorides, have shown promise in activating carbonyl groups in triphosgene

The May 2025 production cost analysis indicates that catalytic systems reduce manufacturing costs by 15-22% compared to non-catalytic processes, primarily through reduced energy requirements and higher conversion efficiency.

Reaction with Substituted Anilines

Ethyl chloroformate undergoes nucleophilic substitution with primary and aromatic amines to form urethanes (carbamates). A seminal study investigating its reaction with meta- and para-substituted anilines in anhydrous acetone revealed a two-step addition–elimination mechanism [1]. Conductimetric measurements of second-order rate constants demonstrated that the rate-determining step (RDS) depends on the electronic nature of the aniline substituent:

  • Electron-withdrawing groups (e.g., –NO~2~, –Cl) accelerate nucleophilic attack, making this step rate-limiting.
  • Electron-donating groups (e.g., –CH~3~, –OCH~3~) shift the RDS to the elimination of chloride ion.

A Hammett plot correlating substituent effects (σ) with log(rate constants) yielded a ρ value of +1.2, consistent with a transition state where partial positive charge develops on the nitrogen during nucleophilic attack [1]. Activation parameters further supported this mechanism:

  • ΔH‡ = 12–15 kcal/mol and ΔS‡ = −35 to −40 cal/mol·K for electron-withdrawing substituents.
  • ΔH‡ = 8–10 kcal/mol and ΔS‡ = −45 to −50 cal/mol·K for electron-donating groups.

Table 1: Rate Constants and Activation Parameters for Ethyl Chloroformate Reactions with Substituted Anilines

Substituentσ10^4^ k (M^−1^s^−1^)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
–NO~2~+1.275.3214.8−36.5
–Cl+0.232.1513.2−38.1
–H0.001.0010.5−42.3
–CH~3~−0.170.679.8−44.7
–OCH~3~−0.270.488.9−47.2

N-Dealkylation of Tertiary Amines

Ethyl chloroformate facilitates N-dealkylation of tertiary amines via intermediate carbamate formation. For example, treatment of N-ethylpiperidine with α-chloroethyl chloroformate generates a quaternary ammonium chloride, which hydrolyzes to yield the secondary amine [2]:

  • Quaternary Salt Formation:
    $$ \text{R}3\text{N} + \text{ClCO}2\text{CH}2\text{CH}3 \rightarrow \text{R}3\text{N}^+\text{CO}2\text{CH}2\text{CH}3 \cdot \text{Cl}^- $$
  • Hydrolysis:
    $$ \text{R}3\text{N}^+\text{CO}2\text{CH}2\text{CH}3 \cdot \text{Cl}^- + \text{H}2\text{O} \rightarrow \text{R}2\text{NH} + \text{CO}2 + \text{CH}2\text{CH}_3\text{Cl} $$

This method achieves high yields (e.g., 97% for O-acetyltropine demethylation) and avoids harsh acidic conditions required in classical methods [2].

Solvolysis Kinetics: Grunwald-Winstein Analysis of Reactivity

Mechanistic Insights from Solvent Effects

The solvolysis of ethyl chloroformate in protic and aprotic solvents follows an addition–elimination pathway. Grunwald-Winstein analysis using the N~T~ (solvent nucleophilicity) and Y~Cl~ (solvent ionizing power) scales revealed distinct behavior across solvent classes [4]:

  • Hydroxylic Solvents (e.g., methanol, ethanol): Reactions correlate strongly with N~T~ (m = 0.85), indicating nucleophilic attack as the RDS.
  • Less Polar Solvents (e.g., acetone, dichloromethane): Correlations with Y~Cl~ (l = 0.78) suggest ion-pair formation dominates.

Activation parameters further differentiate these pathways:

  • Methanolysis: ΔH‡ = 14.8 kcal/mol, ΔS‡ = −27.5 cal/mol·K.
  • 70% TFE (2,2,2-trifluoroethanol): ΔH‡ = 18.5 kcal/mol, ΔS‡ = −20.4 cal/mol·K.

Table 2: Solvolysis Parameters for Ethyl Chloroformate in Select Solvents

SolventN~T~Y~Cl~10^4^ k (s^−1^)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
Methanol0.38−0.920.82414.8−27.5
Ethanol0.30−1.120.22614.6−30.7
70% TFE−1.222.450.061118.5−20.4
80% Ethanol0.18−0.540.73113.6−31.8

Isotope Effects and General-Base Catalysis

Methanolysis exhibits a solvent deuterium isotope effect (k~H~/k~D~ = 3.10), implicating general-base catalysis in the transition state [4]. The mechanism involves simultaneous proton abstraction by methanol and nucleophilic attack at the carbonyl carbon:

$$ \text{EtOCOCl} + \text{CH}3\text{O}^-\cdots\text{H}-\text{OH} \rightarrow \text{EtOCOOCH}3 + \text{Cl}^- + \text{H}_2\text{O} $$

Radical-Mediated Chlorination Processes

While nucleophilic pathways dominate ethyl chloroformate’s reactivity, recent studies suggest involvement of radical intermediates in metal-catalyzed reactions. For instance, copper-catalyzed oxidations of tertiary amines using ethyl chloroformate derivatives proceed via single-electron transfer (SET) mechanisms [2]:

Copper-Catalyzed Oxidative N-Dealkylation

In the presence of CuI and O~2~, tertiary amines undergo oxidation to formamide intermediates, which hydrolyze to secondary amines:

  • SET Oxidation:
    $$ \text{R}3\text{N} + \text{Cu}^{II} \rightarrow \text{R}3\text{N}^{+\bullet} + \text{Cu}^I $$
  • Oxygen Rebound:
    $$ \text{R}3\text{N}^{+\bullet} + \text{O}2 \rightarrow \text{R}_2\text{N}-\text{O}-\text{R} $$
  • Hydrolysis:
    $$ \text{R}2\text{N}-\text{O}-\text{R} + \text{H}2\text{O} \rightarrow \text{R}_2\text{NH} + \text{RCOOH} $$

This method successfully demethylates pharmaceuticals like clomipramine and tamoxifen [2].

Iron-Porphyrin Mimetics

Iron porphyrin complexes (e.g., Fe(III)TPPCl) catalyze N-dealkylation under aerobic conditions, mimicking cytochrome P450 enzymes [2]. The reaction proceeds via:

  • Amine Oxidation:
    $$ \text{R}3\text{N} + \text{Fe}^{III} \rightarrow \text{R}3\text{N}^{+\bullet} + \text{Fe}^{II} $$
  • Hydrogen Abstraction:
    $$ \text{R}3\text{N}^{+\bullet} \rightarrow \text{R}2\text{N}-\text{CH}_2^{\bullet} $$
  • Recombination:
    $$ \text{R}2\text{N}-\text{CH}2^{\bullet} + \text{O}2 \rightarrow \text{R}2\text{NH} + \text{HCO}_2\text{H} $$

Ethyl chloroformate serves as a crucial reagent in peptide synthesis through its ability to form mixed anhydrides with carboxylic acids, particularly N-protected amino acids. This application leverages the compound's dual reactivity, combining the electrophilic nature of the chloroformate group with the capacity to generate reactive intermediates suitable for peptide bond formation [1] [2].

The mechanism involves the initial reaction of ethyl chloroformate with N-alkoxycarbonylamino acids in the presence of a tertiary amine base, typically N-methylmorpholine or N-methylpiperidine, to form mixed carboxylic-carbonic anhydrides [1]. These mixed anhydrides subsequently undergo nucleophilic attack by amino components to form the desired peptide bonds while releasing ethanol and carbon dioxide as byproducts [1] [2].
Research findings demonstrate that the choice of reaction conditions significantly influences both the efficiency and stereochemical outcome of peptide coupling reactions. Studies have shown that dichloromethane provides superior results compared to tetrahydrofuran, with reduced racemization levels observed in halogen-containing solvents [1]. The temperature control proves critical, with optimal conditions maintained between -5°C and 0°C to minimize side reactions and preserve stereochemical integrity [1] [3].

The formation of urethane side products represents a significant challenge in peptide synthesis applications. Mechanistic studies reveal that urethane formation occurs through aminolysis at the carbonate moiety of the mixed anhydride, competing with the desired peptide bond formation [1] [3]. The extent of urethane formation depends on several factors including the nature of the amino acid residue, reaction time, and the specific tertiary amine employed [1].

Optimization studies have identified N-methylmorpholine and N-methylpiperidine as preferred bases over triethylamine, with the former providing faster anhydride formation and reduced side product formation [1] [3]. The reaction typically proceeds to completion within 2-20 minutes under optimal conditions, yielding peptide products in 80-95% efficiency [1] [3].

Nickel-Catalyzed Reductive Carbonylation for Ketone Production

The utilization of ethyl chloroformate as a carbon monoxide surrogate in nickel-catalyzed reductive carbonylation represents a significant advancement in ketone synthesis methodology. This approach addresses the safety concerns associated with traditional carbonylation reactions that require the direct use of toxic carbon monoxide gas [4] [5] [6].

The reaction mechanism involves a three-component coupling process where ethyl chloroformate serves as both the carbonyl source and an electrophilic coupling partner alongside alkyl and aryl halides [4] [6]. Nickel catalysts, typically Ni(COD)2 or NiBr2 complexes with appropriate ligands such as 4,7-diphenyl-1,10-phenanthroline, facilitate the sequential oxidative addition processes [4] [6].

Experimental and density functional theory studies have elucidated the complex mechanistic pathway, revealing that the reaction proceeds through three consecutive oxidative additions: first the aryl halide, followed by the chloroformate, and finally the alkyl halide [4] [6]. This sequence enables the formation of both symmetric and asymmetric dialkyl ketones from readily available starting materials [5] [7].

The substrate scope encompasses a wide range of alkyl halides, including primary, secondary, and tertiary bromides, as well as various aryl halides bearing different electronic and steric properties [4] [5] [6]. Functional group tolerance extends to esters, ethers, amides, and nitriles, demonstrating the versatility of this methodology [4] [5].
Research findings indicate that the reaction conditions significantly impact the product distribution and yield. Acetonitrile emerges as the preferred solvent, while temperatures between 60-80°C provide optimal results [4] [6]. The catalyst loading typically ranges from 5-10 mol%, with reaction times extending from 12-24 hours depending on the substrate combination [4] [5].

The practical advantages of this methodology include the avoidance of high-pressure carbon monoxide handling, the use of readily available starting materials, and the ability to access ketone products that are challenging to synthesize through alternative methods [4] [5] [6]. Yield ranges typically span 60-90% for most substrate combinations, with higher yields observed for less hindered substrates [4] [5].

Mixed Anhydride Generation for Acylation Reactions

Ethyl chloroformate functions as an effective reagent for generating mixed carboxylic-carbonic anhydrides, which serve as powerful acylating agents for various nucleophiles including alcohols, amines, and thiols. This application exploits the compound's ability to activate carboxylic acids toward nucleophilic attack while providing excellent chemoselectivity [8] [9] [10].

The formation of mixed anhydrides proceeds through the reaction of carboxylic acids with ethyl chloroformate in the presence of tertiary amine bases. The resulting mixed anhydrides contain two distinct carbonyl groups with different reactivities, allowing for selective acylation processes [8] [9]. The carboxylic acid-derived carbonyl typically exhibits higher electrophilicity due to steric and electronic factors, directing nucleophilic attack preferentially to this position [8] [9].

4-Dimethylaminopyridine (DMAP) catalysis has emerged as a particularly effective method for promoting the acylation of alcohols using ethyl chloroformate-derived mixed anhydrides [9]. The mechanism involves the formation of an acylpyridinium intermediate, which undergoes rapid nucleophilic attack by the alcohol to yield the desired ester with regeneration of the DMAP catalyst [9]. This approach provides excellent yields (85-98%) under mild conditions, typically at 0°C in dichloromethane [9].

The substrate scope for mixed anhydride acylation encompasses a diverse range of carboxylic acids, including aliphatic, aromatic, and heterocyclic derivatives [9] [10]. Primary and secondary alcohols react readily, while tertiary alcohols require modified conditions due to steric hindrance [9]. Phenols and thiols also participate effectively in these acylation reactions, demonstrating the broad applicability of this methodology [8] [9].

Mechanistic studies have revealed that the mixed anhydride approach offers significant advantages over traditional acylation methods. The reaction proceeds without the formation of symmetrical anhydrides, which often complicate product purification in conventional methods [9]. Additionally, the mild reaction conditions minimize side reactions such as elimination or rearrangement processes [9] [10].

The operational simplicity of mixed anhydride acylation makes it particularly attractive for both laboratory and industrial applications. The reaction typically requires only catalytic amounts of DMAP (1-3 mol%) and proceeds to completion within 5-30 minutes at room temperature [9]. The methodology has been successfully scaled to multigram quantities, demonstrating its practical utility for preparative organic synthesis [9] [10].

Research findings indicate that the choice of solvent significantly influences the reaction outcome. Dichloromethane provides optimal results due to its ability to solubilize both the mixed anhydride and the nucleophile while maintaining chemical inertness toward the reactive intermediates [9] [10]. Alternative solvents such as chloroform and acetonitrile have also proven effective, though typically with slightly reduced yields [9].

The mixed anhydride methodology has found particular application in macrolactonization reactions, where the intramolecular nature of the acylation process favors cyclization over intermolecular side reactions [8]. This approach enables the synthesis of large-ring lactones, including 13-membered and larger macrocycles, which are challenging to access through alternative cyclization methods [8].

Physical Description

Ethyl chloroformate appears as a colorless liquid with a pungent odor. Flash point 66°F. Very toxic by inhalation. Corrosive to metals and tissue. Vapors are heavier than air. Prolonged exposure to low concentrations or short exposure to high concentrations may have adverse health effects from inhalation.
Liquid
COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

WATER-WHITE LIQUID

XLogP3

1.5

Boiling Point

201 °F at 760 mm Hg (USCG, 1999)
95.0 °C
95 °C @ 760 MM HG
95 °C

Flash Point

61 °F (USCG, 1999)
61 °F (16 °C) (CLOSED CUP)
16 °C c.c.

Vapor Density

3.7 (AIR= 1)
Relative vapor density (air = 1): 3.7

Density

1.135 at 68 °F (USCG, 1999)
1.1403 @ 20 °C/4 °C
Relative density (water = 1): 1.1

Odor

Sharp, like hydrochloric acid

Melting Point

-114 °F (USCG, 1999)
-80.6 °C

UNII

09601EZP9R

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation]

Vapor Pressure

22.40 mmHg
22.4 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 5.5

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Impurities

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates

Other CAS

541-41-3

Wikipedia

Ethyl chloroformate

Use Classification

Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

REACTION OF CARBON MONOXIDE WITH GASEOUS CHLORINE, PRODUCING PHOSGENE (COCL2) WHICH IS THEN TREATED WITH ANHYDROUS ETHANOL GIVING ETHYL CHLOROCARBONATE & SPLITTING OFF HYDROGEN CHLORIDE.

General Manufacturing Information

Mining (except oil and gas) and support activities
Pharmaceutical and medicine manufacturing
Carbonochloridic acid, ethyl ester: ACTIVE
NORMEPERIDINE ETHYLCARBAMATE MAY BE FORMED BY REACTION OF NORMEPERIDINE & ETHYL CHLOROFORMATE, & EVIDENCE IS PRESENTED TO SHOW THAT THIS SAME REACTION PRODUCED NORMEPERIDINE ARTIFACT WHEN THIS DRUG IS BOILED IN CHLOROFORM IN PROCESS OF SOLVENT REMOVAL.
...one of the agents used in biochemical carbobenzoxy group removal, without scission of the peptide bond.
Most chloroformate production is used captively and production figures are not available.

Analytic Laboratory Methods

The simultaneous determination of chloroformates and phosgene at low concentrations in air using a solid sorbent sampling - gas chromatographic procedure with flame ionization detection.
Air matrix: TGVTUB (toxic gas vapor tube), detection limit 10 ppm (updated 01-01-92)

Storage Conditions

Store in a cool, dry, well-ventilated location. Separate from acids, alkalies, amines, alcohols, oxidizing materials, & water. Normally kept refrigerated.
Chloroformates should be stored in a cool, dry atmosphere. They should be transferred from containers to storage tanks or reactors through a closed system using stainless steel, or glass pump, lines and valves.

Dates

Last modified: 08-15-2023

Combination of ultrasound-assisted ethyl chloroformate derivatization and switchable solvent liquid-phase microextraction for the sensitive determination of l-methionine in human plasma by GC-MS

Sezin Erarpat, Süleyman Bodur, Elif Öztürk Er, Sezgin Bakırdere
PMID: 31858708   DOI: 10.1002/jssc.201901078

Abstract

A green and fast analytical method for the determination of l-methionine in human plasma is presented in this study. Preconcentration of the analyte was carried out by switchable solvent liquid phase microextraction after ethyl chloroformate derivatization reaction. Instrumental detection of the analyte was performed by means of gas chromatography-mass spectrometry. N,N-Dimethyl benzylamine was used in the synthesis of switchable solvent. Protonated N,N-dimethyl benzylamine volume, volume/concentration of sodium hydroxide, and vortex period were meticulously fixed to their optimum values. Besides, ethyl chloroformate, pyridine, and ethanol volumes were optimized in order to get high derivatization yield. After the optimization studies, limit of detection and quantitation values were attained as 3.30 and 11.0 ng/g, respectively, by the developed switchable solvent liquid phase microextraction gas chromatography-mass spectrometry method that corresponding to 76.7-folds enhancement in detection power of the gas chromatography-mass spectrometry system. Applicability and accuracy of the switchable solvent liquid phase microextraction-gas chromatography-mass spectrometry method were also checked by spiking experiments. Percent recovery results were ranged from 97.8 to 100.5% showing that human plasma samples could be analyzed for its l-methionine level by the proposed method.


Derivatization method for the quantification of lactic acid in cell culture media via gas chromatography and applications in the study of cell glycometabolism

Hua-Yin Zhang, Ping-Ping Zhang, Xiao-Xin Tan, Ze-Ze Wang, Kao-Qi Lian, Xiang-Dong Xu, Wei-Jun Kang
PMID: 29778872   DOI: 10.1016/j.jchromb.2018.05.015

Abstract

Lactic acid represents an important metabolite that reflects mitochondria function and may further serve as energy source for cancer cells. In light of this physiological and pathological significance, we developed a novel and sensitive gas chromatography method to detect lactic acid in cell culture media. Here, ethyl chloroformate was selected as derivative reagent and the derivatization process was further optimized in terms of number of reagents and reaction time as well as extraction reagents. Under optimal conditions, good linearity was achieved in the tested calibration range. The limit of detection (LOD) was determined to be 0.67 μmol/L, the recovery rates were 99.6%-106% and the precision rate RSD was <5.49%. Furthermore, this method has been applied to quantify the secretion of lactic acid in cells exposed to mono‑2‑ethylhexyl phthalate at different doses and in cancer cells over time. Taken in concert, our method proved to be both sensitive and reliable and may be applied for studies on mitochondrial function and cell glycolysis conditions.


Ethylchloroformate Derivatization for GC-MS Analysis of Resveratrol Isomers in Red Wine

Elisa Di Fabio, Alessio Incocciati, Federica Palombarini, Alberto Boffi, Alessandra Bonamore, Alberto Macone
PMID: 33050326   DOI: 10.3390/molecules25204603

Abstract

Resveratrol (3,5,4'-trihydroxystilbene) is a natural compound that can be found in high concentrations in red wine and in many typical foods found in human diet. Over the past decades, resveratrol has been widely investigated for its potential beneficial effects on human health. At the same time, numerous analytical methods have been developed for the quantitative determination of resveratrol isomers in oenological and food matrices. In the present work, we developed a very fast and sensitive GC-MS method for the determination of resveratrol in red wine based on ethylchloroformate derivatization. Since this reaction occurs directly in the water phase during the extraction process itself, it has the advantage of significantly reducing the overall processing time for the sample. This method presents low limits of quantification (LOQ) (25 ng/mL and 50 ng/mL for
- and
-resveratrol, respectively) and excellent accuracy and precision. Ethylchloroformate derivatization was successfully applied to the analysis of resveratrol isomers in a selection of 15 commercial Italian red wines, providing concentration values comparable to those reported in other studies. As this method can be easily extended to other classes of molecules present in red wine, it allows further development of new GC-MS methods for the molecular profiling of oenological matrices.


"One-pot" ethyl chloroformate derivatization and liquid-liquid extraction of reduced glutathione in erythrocyte and its quantitative GC-MS analysis

Alessandra Manca, Eugenio Alladio, Paola Massarenti, M Paola Puccinelli, Antonella De Francesco, Erika Del Grosso, Giulio Mengozzi, Marco Pazzi, Marco Vincenti
PMID: 29100759   DOI: 10.1016/j.jchromb.2017.10.030

Abstract

A simple "one-pot" derivatization and liquid-liquid extraction (LLE) procedure was developed for GC-MS analysis of reduced glutathione (GSH) analysis in erythrocytes. The metabolite was extracted by 5% (w/v) TCA, the supernatant treated with ECF and ethanol-pyridine media, the derivative separated and detected by gas chromatography-mass spectrometry using a short non-polar capillary GC column at a high column-head pressure. Total analysis time was 11min. The process was optimized by a Design of Experiment. The method was validated showing a good linearity over the 25.4-813.4μM concentration range, providing satisfactory results in terms of intra-day and inter-day precision as well as an optimal accuracy. The new method was evaluated in a pilot study involving patients with severe protein malnutrition. Comparison of this group with a group of healthy subjects revealed significantly lower GSH concentrations in erythrocytes in the former, thus proving that the described GC-MS method could be employed for fast and simple GSH analysis in clinical studies.


Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization

B Sudarshana Reddy, V Naresh Chary, P Pavankumar, S Prabhakar
PMID: 28239971   DOI: 10.1002/jms.3788

Abstract

Methylation is an essential metabolic process in the biological systems, and it is significant for several biological reactions in living organisms. Methylated compounds are known to be involved in most of the bodily functions, and some of them serve as biomarkers. Theoretically, all α-amino acids can be methylated, and it is possible to encounter them in most animal/plant samples. But the analytical data, especially the mass spectral data, are available only for a few of the methylated amino acids. Thus, it is essential to generate mass spectral data and to develop mass spectrometry methods for the identification of all possible methylated amino acids for future metabolomic studies. In this study, all N-methyl and N,N-dimethyl amino acids were synthesized by the methylation of α-amino acids and characterized by a GC-MS method. The methylated amino acids were derivatized with ethyl chloroformate and analyzed by GC-MS under EI and methane/CI conditions. The EI mass spectra of ethyl chloroformate derivatives of N-methyl (1-18) and N,N-dimethyl amino acids (19-35) showed abundant [M-COOC
H
]
ions. The fragment ions due to loss of C
H
, CO
, (CO
+ C
H
) from [M-COOC
H
]
were of structure indicative for 1-18. The EI spectra of 19-35 showed less number of fragment ions when compared with those of 1-18. The side chain group (R) caused specific fragment ions characteristic to its structure. The methane/CI spectra of the studied compounds showed [M + H]
ions to substantiate their molecular weights. The detected EI fragment ions were characteristic of the structure that made easy identification of the studied compounds, including isomeric/isobaric compounds. Fragmentation patterns of the studied compounds (1-35) were confirmed by high-resolution mass spectra data and further substantiated by the data obtained from
C
-labeled glycines and N-ethoxycarbonyl methoxy esters. The method was applied to human plasma samples for the identification of amino acids and methylated amino acids. Copyright © 2016 John Wiley & Sons, Ltd.


Quantification of Isotopologues of Amino Acids by Multiplexed Stable Isotope-Resolved Metabolomics Using Ultrahigh-Resolution Mass Spectrometry Coupled with Direct Infusion

Ye Yang, Teresa W-M Fan, Andrew N Lane, Richard M Higashi
PMID: 31347110   DOI: 10.1007/978-1-4939-9639-1_6

Abstract

Stable isotope-resolved metabolomics (SIRM) is increasingly used among researchers for metabolic studies including amino acid metabolism. However, the classical GC- or HPLC-based methods for amino acid quantification do not meet the needs for multiplexed stable isotope-enriched analysis by ultrahigh-resolution Fourier transform mass spectrometry (UHR-FTMS). This is due to insufficient acquisition time during chromatographic separations and large dynamic range in concentrations of analytes, which compromises detection and quantification of the numerous metabolite isotopologues present in crude extracts. This chapter discusses a modified ethyl chloroformate derivatization method to enable rapid quantitative analysis of stable isotope-enriched amino acids using direct infusion ion introduction coupled with UHR-FTMS.


Simultaneous monitoring of the bioconversion from lysine to glutaric acid by ethyl chloroformate derivatization and gas chromatography-mass spectrometry

Yeong-Hoon Han, Tae-Rim Choi, Ye-Lim Park, Hun-Suk Song, Yong-Keun Choi, Hyun-Joong Kim, Shashi Kant Bhatia, Ranjit Gurav, Kyungmoon Park, See-Hyoung Park, Wooseong Kim, Yung-Hun Yang
PMID: 32194075   DOI: 10.1016/j.ab.2020.113688

Abstract

Glutaric acid is a precursor of a plasticizer that can be used for the production of polyester amides, ester plasticizer, corrosion inhibitor, and others. Glutaric acid can be produced either via bioconversion or chemical synthesis, and some metabolites and intermediates are produced during the reaction. To ensure reaction efficiency, the substrates, intermediates, and products, especially in the bioconversion system, should be closely monitored. Until now, high performance liquid chromatography (HPLC) has generally been used to analyze the glutaric acid-related metabolites, although it demands separate time-consuming derivatization and non-derivatization analyses. To substitute for this unreasonable analytical method, we applied herein a gas chromatography - mass spectrometry (GC-MS) method with ethyl chloroformate (ECF) derivatization to simultaneously monitor the major metabolites. We determined the suitability of GC-MS analysis using defined concentrations of six metabolites (l-lysine, cadaverine, 5-aminovaleric acid, 2-oxoglutaric acid, glutamate, and glutaric acid) and their mass chromatograms, regression equations, regression coefficient values (R
), dynamic ranges (mM), and retention times (RT). This method successfully monitored the production process in complex fermentation broth.


Direct Derivatization vs Aqueous Extraction Methods of Fecal Free Fatty Acids for GC-MS Analysis

Bashar Amer, Caroline Nebel, Hanne C Bertram, Grith Mortensen, Trine K Dalsgaard
PMID: 26007321   DOI: 10.1007/s11745-015-4029-5

Abstract

A comprehensive and accurate determination of free fatty acids (FFA) is required for fecal metabolomic investigations. The present study compares three aqueous extraction methods (1) ULTRA-TURRAX(®), (2) whirl mixing and (3) basic ULTRA-TURRAX extraction of fecal FFA with a direct derivatization approach using ethyl chloroformate as the derivatization reagent before determination by gas chromatography-mass spectrometry. The direct derivatization method resulted in significantly higher estimations (P < 0.01) of short- and long-chain fatty acids than was the case when applying the aqueous extraction methods using ULTRA-TURRAX, whirl mixing, or basic ULTRA-TURRAX extraction before the derivatization step. Thus, avoiding an aqueous extraction before derivatization reduces the loss of volatile short-chain FFA and the less water-soluble long-chain FFA.


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